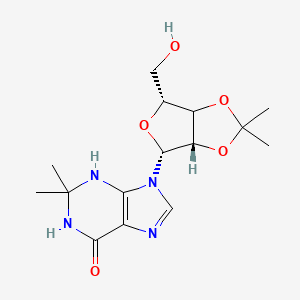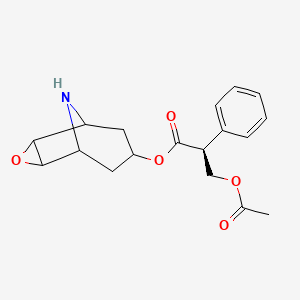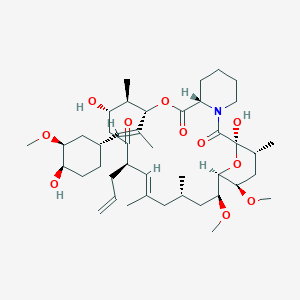
2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine is a synthetic nucleoside analog It is characterized by its unique structure, which includes a dihydroinosine core with an isopropylidene protective group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine typically involves the protection of inosine with an isopropylidene group. The process begins with the reaction of inosine with acetone in the presence of an acid catalyst, such as hydrochloric acid, to form the isopropylidene derivative. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the inosine core, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of inosine.
Reduction: Formation of reduced inosine derivatives.
Substitution: Formation of alkylated inosine derivatives.
Scientific Research Applications
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating biological pathways involving nucleosides.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine involves its interaction with nucleoside receptors and enzymes. The compound can mimic natural nucleosides, allowing it to be incorporated into nucleic acids or to inhibit nucleoside-processing enzymes. This can lead to the disruption of viral replication or the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: Shares a similar dihydro structure but differs in its functional groups and applications.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in its dihydro structure but has different biological activities and uses.
1,3-Diethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Another dihydro compound with distinct properties and applications.
Uniqueness
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine is unique due to its specific structure that combines a dihydroinosine core with an isopropylidene protective group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized research applications.
Properties
IUPAC Name |
9-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,2-dimethyl-1,3-dihydropurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5/c1-14(2)17-11-8(12(21)18-14)16-6-19(11)13-10-9(7(5-20)22-13)23-15(3,4)24-10/h6-7,9-10,13,17,20H,5H2,1-4H3,(H,18,21)/t7-,9?,10+,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXMFWLPRKEFFI-CXOKJZQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]4C([C@H](O3)CO)OC(O4)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747644 |
Source


|
| Record name | 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136207-52-8 |
Source


|
| Record name | 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Ser2]-Neuromedin C](/img/structure/B1147229.png)


![[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate](/img/structure/B1147235.png)

![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)




